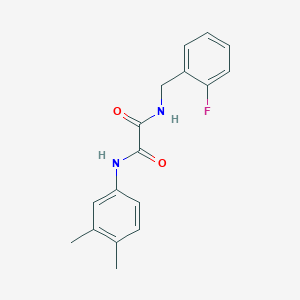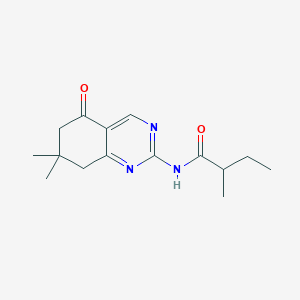![molecular formula C13H18N2O5S B4240441 N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4240441.png)
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide
Overview
Description
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide, also known as MS-275 or entinostat, is a potent and selective inhibitor of class I histone deacetylases (HDACs). It has been shown to have potential in the treatment of cancer, neurodegenerative diseases, and other conditions. In
Mechanism of Action
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide works by inhibiting the activity of class I HDACs, which are enzymes that remove acetyl groups from histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. Specifically, N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to upregulate the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest, apoptosis, and differentiation. It also sensitizes cancer cells to other chemotherapeutic agents. In animal models of neurodegenerative diseases, it improves cognitive function and reduces neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide is that it is a potent and selective inhibitor of class I HDACs. This makes it a useful tool for studying the role of these enzymes in various biological processes. One limitation of N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide is that it can have off-target effects, particularly at high concentrations. This can make it difficult to interpret the results of experiments using this compound.
Future Directions
There are several future directions for research on N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is its potential in combination with other chemotherapeutic agents for the treatment of cancer. Another area of interest is its potential in the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide and to identify potential biomarkers of response to this compound.
Scientific Research Applications
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide has been extensively studied for its potential in the treatment of cancer. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in a variety of cancer cell lines. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
In addition to its potential in cancer treatment, N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
properties
IUPAC Name |
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-10(16)14-12-9-11(3-4-13(12)19-2)21(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMNYLCEQZYIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4240374.png)

![N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B4240383.png)
![N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B4240384.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-iodobenzamide](/img/structure/B4240390.png)
![5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4240399.png)
![1-(4-fluorophenyl)-4-[(phenylsulfonyl)acetyl]piperazine](/img/structure/B4240410.png)

![3-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4240416.png)

![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4240426.png)
![4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]cyclohexanecarboxamide](/img/structure/B4240432.png)